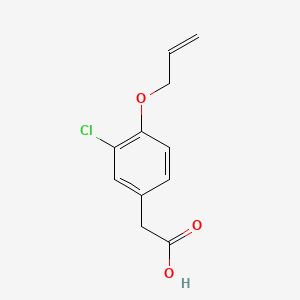
アルクロフェナク
概要
説明
アルクロフェナクは、主に鎮痛および抗炎症作用のために使用されていた非ステロイド性抗炎症薬(NSAID)です。 これは、関節リウマチ、強直性脊椎炎、およびその他の痛みを伴う関節炎の治療に適応されていました 。 1979年に安全性の懸念から英国で市場から撤退されました .
科学的研究の応用
Alclofenac has been extensively studied for its pharmacological properties and therapeutic efficacy. It has been used in:
Chemistry: As a model compound for studying the synthesis and reactivity of NSAIDs.
Biology: To investigate its effects on inflammatory pathways and prostaglandin synthesis.
Medicine: For the treatment of rheumatoid arthritis, ankylosing spondylitis, and other inflammatory conditions.
Industry: In the development of new NSAIDs and related compounds.
作用機序
この阻害は、シクロオキシゲナーゼ酵素の可逆的遮断によって起こり、プロスタサイクリンやプロスタグランジンなどの炎症性メディエーターの産生を阻害します 。 アルクロフェナクは、プロスタグランジン生合成を阻害することにより、炎症、痛み、および発熱を軽減します .
類似の化合物との比較
アルクロフェナクは、イブプロフェンやジクロフェナクなどの他のNSAIDと化学的に関連しています。 これらの化合物はすべて同様の作用機序を共有していますが、アルクロフェナクは異なる安全性プロファイルを持っていることが判明しており、市場からの撤退につながりました 。類似の化合物には以下のようなものがあります。
イブプロフェン: 痛みと炎症の軽減に使用されるもう1つのNSAID。
ジクロフェナク: 同様の作用機序を持つ広く使用されているNSAID。
アセクロフェナク: 胃腸の耐性を改善したジクロフェナクの誘導体.
Safety and Hazards
Alclofenac is harmful if swallowed . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
生化学分析
Biochemical Properties
Alclofenac is an inhibitor of prostaglandin H2 synthase . The inhibition of the enzyme occurs through the reversible block of cyclooxygenase enzyme . Therefore, it prevents the production of inflammatory mediators (and pain) such as prostacyclins and prostaglandins .
Cellular Effects
Alclofenac is indicated in rheumatology, in particular for the treatment of rheumatoid arthritis, ankylosing spondylitis, and as an analgesic in painful arthritic pathologies . It has the ability to inhibit the biosynthesis of prostaglandins which may be an important factor in the action of these drugs .
Molecular Mechanism
The molecular mechanism of Alclofenac involves the inhibition of prostaglandin H2 synthase . This inhibition occurs through the reversible block of the cyclooxygenase enzyme . Therefore, it prevents the production of inflammatory mediators (and pain) such as prostacyclins and prostaglandins .
Temporal Effects in Laboratory Settings
The absorption of Alclofenac from the gastrointestinal tract is irregular . After oral or rectal administration, maximum plasma concentrations are reached within 1-4 hours . The plasma half-life varies between 1.5 and 5.5 hours .
Metabolic Pathways
The main metabolic product of Alclofenac is Alclofenac itself and Alclofenac glucuronide . Alclofenac is excreted in the urine mainly as glucuronide and as unchanged active substance .
Transport and Distribution
The volume of distribution of Alclofenac is 0.1 L/kg . The binding to plasma proteins is 90-99% . This suggests that Alclofenac is widely distributed in the body and is extensively bound to plasma proteins.
Subcellular Localization
Given its role as an inhibitor of prostaglandin H2 synthase , it can be inferred that it likely localizes to the sites where this enzyme is found, which includes the endoplasmic reticulum and nuclear envelope .
準備方法
アルクロフェナクは、さまざまな合成経路を通じて合成できます。一般的な方法の1つは、塩基の存在下で3-クロロ-4-ヒドロキシベンズアルデヒドとアリルブロミドを反応させて3-クロロ-4-アリルオキシベンズアルデヒドを生成することです。 この中間体は次に、メチルマグネシウムブロミドとのグリニャール反応に付されて、3-クロロ-4-アリルオキシフェニル酢酸が生成されます 。 反応条件は通常、テトラヒドロフラン(THF)などの溶媒の使用と、0℃から室温までの温度を伴います .
化学反応の分析
アルクロフェナクは、以下を含むさまざまな化学反応を受けます。
酸化: アルクロフェナクは酸化されて対応するカルボン酸を形成することができます。
還元: アルクロフェナクの還元により、アルコール誘導体が生成されます。
置換: アルクロフェナクは、特にクロロ基で求核置換反応を受けます。
加水分解: アルクロフェナクは、酸性または塩基性条件下で加水分解されて、フェノールおよびカルボン酸誘導体を生成することができます.
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、およびメトキシドナトリウムなどの求核剤があります 。これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
アルクロフェナクは、その薬理学的特性と治療効果について広く研究されてきました。これは、次のような用途があります。
化学: NSAIDの合成と反応性を研究するためのモデル化合物として。
生物学: 炎症経路とプロスタグランジン合成に対する影響を調べるために。
類似化合物との比較
Alclofenac is chemically related to other NSAIDs such as ibuprofen and diclofenac. While all these compounds share similar mechanisms of action, alclofenac was found to have a different safety profile, leading to its withdrawal from the market . Some similar compounds include:
Ibuprofen: Another NSAID used for pain relief and inflammation.
Diclofenac: A widely used NSAID with a similar mechanism of action.
Aceclofenac: A derivative of diclofenac with improved gastrointestinal tolerability.
Alclofenac’s uniqueness lies in its specific chemical structure, which influences its pharmacokinetics and pharmacodynamics .
特性
IUPAC Name |
2-(3-chloro-4-prop-2-enoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-2-5-15-10-4-3-8(6-9(10)12)7-11(13)14/h2-4,6H,1,5,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHWPKZXBHOEEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020038 | |
| Record name | Alclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Alclofenac is an inhibitor of prostaglandin H2 synthase. The inhibition of the enzyme occurs through the reversible block of cyclooxygenase enzyme. Therefore, it prevents the production of inflammatory mediators (and pain) as prostacyclins and prostaglandins. Aclofenac has the ability to inhibit the biosynthesis of prostaglandins which may be an important factor in the action of these drugs, but in addition, the effect of these agents in displacing endogenous anti-inflammatory substances from plasma protein binding sites is thought to be an equally important effect in their mechanism of action | |
| Record name | Alclofenac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13167 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
22131-79-9 | |
| Record name | Alclofenac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22131-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alclofenac [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022131799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alclofenac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13167 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alclofenac | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALCLOFENAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9CP5H21N8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Alclofenac?
A1: Alclofenac, like other NSAIDs, primarily exerts its anti-inflammatory effects by inhibiting prostaglandin H2 synthase (PGHS), also known as cyclooxygenase (COX). [] This enzyme is crucial for the biosynthesis of prostaglandins, which are lipid mediators involved in inflammation, pain, and fever.
Q2: Does Alclofenac exhibit selectivity for COX-1 or COX-2 isoforms?
A2: While the research provided doesn't explicitly state Alclofenac's COX isoform selectivity, structural analysis suggests it binds to the same site on PGHS-1 as other NSAIDs with varying inhibition kinetics. [] This implies that its selectivity profile might be similar to ibuprofen and flurbiprofen, showing a preference for COX-1 inhibition.
Q3: How does the inhibition of PGHS by Alclofenac translate to its therapeutic benefits in rheumatoid arthritis?
A3: By inhibiting PGHS and reducing prostaglandin production, Alclofenac effectively reduces inflammation and pain in rheumatoid joints. [, ] This leads to improvements in morning stiffness, grip strength, and overall disease activity in individuals with rheumatoid arthritis.
Q4: What is the evidence supporting Alclofenac's efficacy in other inflammatory conditions besides rheumatoid arthritis?
A4: Studies show that Alclofenac demonstrates efficacy in managing pain and inflammation associated with conditions like ankylosing spondylitis, low back pain, and dysmenorrhea. [, , ] These findings suggest broader therapeutic potential for Alclofenac in various inflammatory conditions.
Q5: What is the molecular formula and weight of Alclofenac?
A5: Alclofenac has a molecular formula of C13H13ClO3 and a molecular weight of 252.68 g/mol.
Q6: Are there any distinct structural features of Alclofenac that contribute to its pharmacological activity?
A6: Alclofenac possesses an allyloxy group, which distinguishes it from other related NSAIDs. [] Additionally, its conformational similarity to L-tryptophan has been highlighted, although its significance remains unclear. []
Q7: Has any structure-activity relationship (SAR) studies been conducted on Alclofenac?
A7: While the provided research doesn't delve into detailed SAR studies for Alclofenac, it highlights its structural similarity to ibuprofen and ibufenac. [] This suggests that modifications to the phenylacetic acid core structure might influence its pharmacological properties. Further research focusing on Alclofenac's SAR would provide valuable insights into optimizing its therapeutic profile.
Q8: How is Alclofenac absorbed and distributed in the body?
A8: Alclofenac is well-absorbed from the gastrointestinal tract, reaching peak plasma concentrations around 2 hours after oral administration. [, ] Food intake can delay and decrease peak plasma levels but doesn't significantly affect the total amount absorbed. []
Q9: What is the primary route of elimination for Alclofenac?
A9: Alclofenac is primarily eliminated through metabolism and subsequent urinary excretion. [] Over 90% of the administered dose is excreted in the urine within 48 hours. []
Q10: What are the major metabolic pathways involved in Alclofenac's breakdown?
A10: Alclofenac undergoes metabolism to form various metabolites, including dihydroxyalclofenac and an epoxide intermediate. [] The epoxide metabolite, while found in low concentrations, has a relatively long half-life in urine. []
Q11: What are the common adverse effects associated with Alclofenac?
A11: The most frequently reported adverse effect with Alclofenac is skin rash, particularly with the tablet formulation. [] Other less common adverse events include gastrointestinal disturbances and, rarely, more severe reactions like angioedema. [, ]
Q12: Are there any specific patient populations where Alclofenac use warrants caution?
A12: Individuals with known hypersensitivity to Alclofenac or other NSAIDs should avoid its use. [] Caution is advised in patients with a history of gastrointestinal bleeding, renal impairment, or those taking anticoagulants, as Alclofenac might exacerbate these conditions. []
Q13: What analytical techniques are commonly employed for the detection and quantification of Alclofenac in biological fluids?
A13: Gas-liquid chromatography (GLC) and high-performance liquid chromatography (HPLC) are commonly used techniques for the analysis of Alclofenac in biological samples. [, ]
Q14: Have there been any efforts to develop specific formulations of Alclofenac to enhance its bioavailability or reduce adverse effects?
A14: The research mentions the development of a capsule formulation of Alclofenac, which was associated with a lower incidence of skin rash compared to the original tablet formulation. [] This highlights the importance of formulation strategies in optimizing drug delivery and minimizing adverse effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


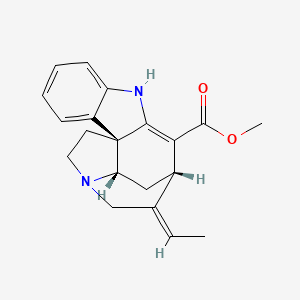
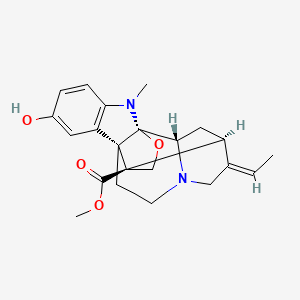
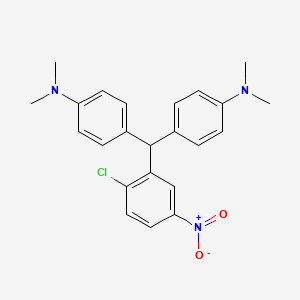
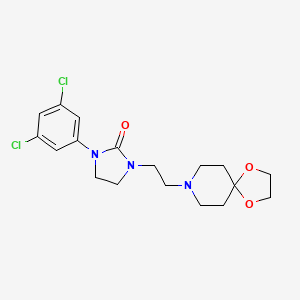
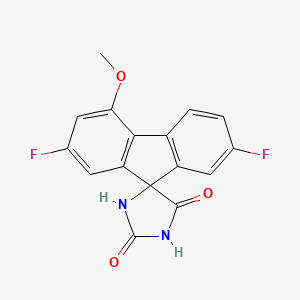
![1-(8,9-Dihydropyrano[2,3-g]indazol-1(7H)-yl)propan-2-amine](/img/structure/B1666755.png)
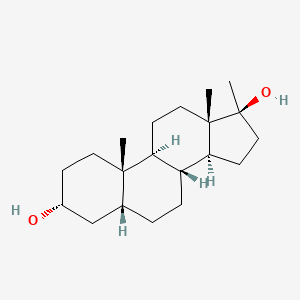
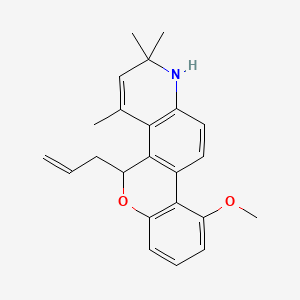
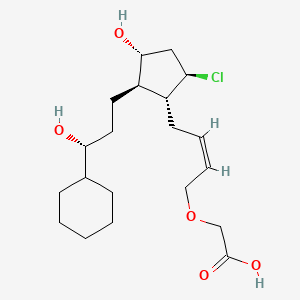

![(Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1666763.png)
![{5-[4-(4-Morpholin-4-yl-phenylamino)-quinazolin-6-yl]-furan-2-yl}-methanol](/img/structure/B1666764.png)


